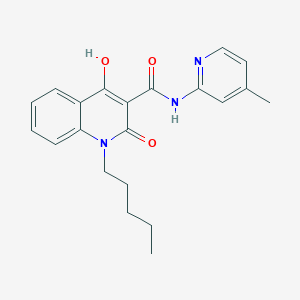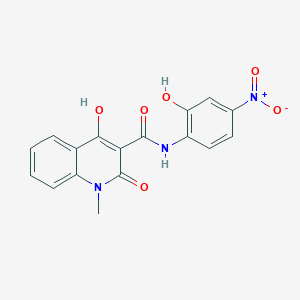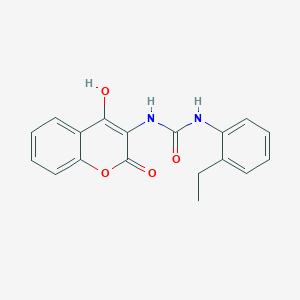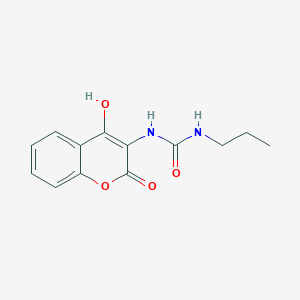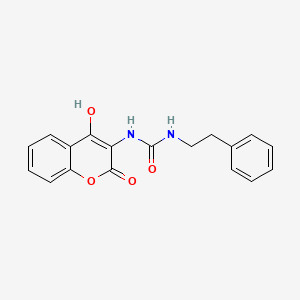
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(2-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(2-phenylethyl)urea, commonly known as HPC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. HPC is a synthetic compound that is derived from coumarin, a natural product found in many plants. This compound has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.
Mécanisme D'action
The mechanism of action of HPC is not fully understood, but it is believed to involve multiple pathways. In cancer cells, HPC induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. It also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. In viral infections, HPC inhibits viral replication by blocking viral entry, fusion, and assembly. It also enhances the host immune response by stimulating the production of cytokines and chemokines.
Biochemical and physiological effects:
HPC has been shown to exhibit various biochemical and physiological effects. In cancer cells, HPC induces DNA damage, inhibits angiogenesis, and modulates the expression of various genes involved in cell survival and apoptosis. In viral infections, HPC inhibits viral replication by interacting with viral proteins and disrupting their functions. In addition, HPC has been found to exhibit anti-inflammatory and antioxidant properties by reducing the production of reactive oxygen species and pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HPC in lab experiments include its high potency, selectivity, and low toxicity. HPC has been shown to exhibit activity at low concentrations, making it a cost-effective option for lab experiments. However, the limitations of using HPC include its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the research on HPC. One potential direction is to explore the use of HPC as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to investigate the mechanism of action of HPC in more detail, particularly its interactions with cellular and viral proteins. Furthermore, the development of novel synthetic methods for HPC and its derivatives may lead to the discovery of new compounds with enhanced activity and selectivity.
Méthodes De Synthèse
The synthesis of HPC involves the reaction between 4-hydroxycoumarin and N-(2-phenylethyl)isocyanate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into HPC by the addition of an acid catalyst. The yield of HPC can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
HPC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HPC has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to possess antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, HPC has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propriétés
IUPAC Name |
1-(4-hydroxy-2-oxochromen-3-yl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16-13-8-4-5-9-14(13)24-17(22)15(16)20-18(23)19-11-10-12-6-2-1-3-7-12/h1-9,21H,10-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZWESRMBQARHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(2-phenylethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)
